Calcium tellurate

カタログ番号 B085957

CAS番号:

13812-57-2

分子量: 231.7 g/mol

InChIキー: MFXFNCOEMOKHMI-UHFFFAOYSA-L

注意: 研究専用です。人間または獣医用ではありません。

説明

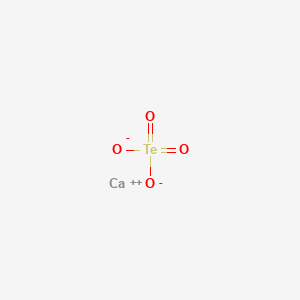

Calcium tellurate is a compound containing an oxyanion of tellurium where tellurium has an oxidation number of +6 . In the naming of inorganic compounds, it is a suffix that indicates a polyatomic anion with a central tellurium atom .

Molecular Structure Analysis

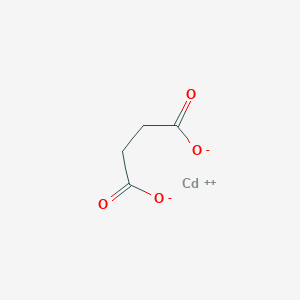

The structure of Calcium tellurate is orthorhombic, with a honeycomb-like two-dimensional framework of edge-sharing Fe3+O6 and Te6+O6 octahedra, sandwiching octahedrally coordinated Ca2+ cations . The average size of the crystallites is 13 nm .Physical And Chemical Properties Analysis

Calcium tellurate is a crystalline solid . The oxidation number of calcium in calcium tellurate is 2 . The geometry of calcium is 6 coordinate: octahedral .特性

IUPAC Name |

calcium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGBJEHIEKGACU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaTeO4, CaO4Te | |

| Record name | calcium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929986 | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium tellurate | |

CAS RN |

13812-57-2, 15852-09-2 | |

| Record name | Telluric acid (H2TeO3), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013812572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tellurium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

38

Citations

Structures of Calcium Tellurate, CaTeO 4, and Strontium … Structures of Calcium Tellurate, CaTeO 4, and Strontium Tellurate, … CALCIUM TELLURATE AND STRONTIUM TELLURATE …

Number of citations: 34

scripts.iucr.org

… to calcium tellurate by heating for one hour at 975. The percentage oxidation was less at lowrer temperatures and with smaller proportions of calcium hydroxide. The calcium tellurate …

Number of citations: 0

pubs.acs.org

… and Troch (1912) suggested the addition of calcium tellurate to a medium for the isolation of … the use of potassium tellurite instead of calcium tellurate. Owing to the power of C. diph…

Number of citations: 8

www.ncbi.nlm.nih.gov

… In the subsequent stages of the MAQA anion scheme, tellurate remaining in solution after the silver ammine treatment is precipitated as calcium tellurate (white) on addition of calcium …

Number of citations: 1

link.springer.com

… Single crystals and microcrystalline samples of the calcium tellurate(IV) phases α-, β-, β′- and γ-CaTeO 3 as well as of two solid solutions Ca x Sr 1 − x TeO 3 (x = 0.55 and 0.77) have …

Number of citations: 29

scripts.iucr.org

The first mixed alkali metal and alkaline earth metal compound with 3D anion framework consists of zinc-oxygen and tellurium-oxygen polyhedron, Na 1.7 Li 0.3 BaZn 7 (TeO 6 ) 3 , has …

Number of citations: 0

www.sciencedirect.com

Calcium, strontium and barium tellurates(IV) were heated, in N 2 atmosphere, with stoichiometric amounts of CaO, SrO and BaO, respectively. The products of reactions, proceeding at …

Number of citations: 3

akjournals.com

… It is noteworthy that the dependence of the fluorescence intensity on activator concentration in the barium pentaoxotellurate phosphor is contrary to that observed in the calcium tellurate …

Number of citations: 16

iopscience.iop.org

… The use of calcium tellurate as a source matrix for 129I Mossbauer spectroscopy has beenpreviously reported.13 Our source was prepared by irradiating 0.5 g of 98%-enriched …

Number of citations: 57

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)